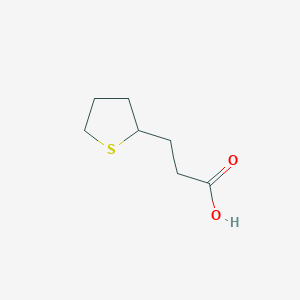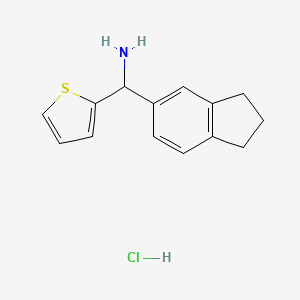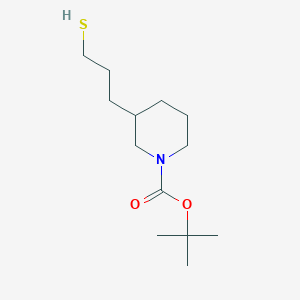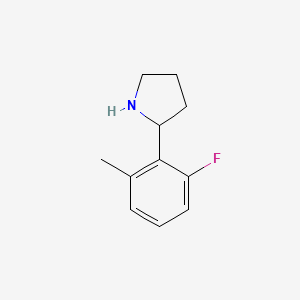
2-(2-Fluoro-6-methylphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluoro-6-methylphenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 2-fluoro-6-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoro-6-methylphenyl)pyrrolidine typically involves the reaction of 2-fluoro-6-methylbenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of pyrrolidine to the aldehyde group, followed by cyclization to form the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can occur at the fluoro-substituted phenyl ring, potentially leading to the removal of the fluorine atom.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products:
Oxidation: Formation of 2-(2-carboxy-6-methylphenyl)pyrrolidine.
Reduction: Formation of 2-(2-methylphenyl)pyrrolidine.
Substitution: Formation of 2-(2-amino-6-methylphenyl)pyrrolidine or 2-(2-thio-6-methylphenyl)pyrrolidine.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluoro-6-methylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-(2-Fluoro-6-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The pyrrolidine ring contributes to the compound’s overall stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
- 2-(2-Fluorophenyl)pyrrolidine
- 2-(2-Methylphenyl)pyrrolidine
- 2-(2-Chloro-6-methylphenyl)pyrrolidine
Comparison: 2-(2-Fluoro-6-methylphenyl)pyrrolidine is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination enhances its chemical stability and reactivity compared to similar compounds. The fluorine atom provides increased electronegativity, which can influence the compound’s interaction with biological targets, while the methyl group adds steric bulk, affecting its overall conformation and binding properties.
Eigenschaften
Molekularformel |
C11H14FN |
|---|---|
Molekulargewicht |
179.23 g/mol |
IUPAC-Name |
2-(2-fluoro-6-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14FN/c1-8-4-2-5-9(12)11(8)10-6-3-7-13-10/h2,4-5,10,13H,3,6-7H2,1H3 |
InChI-Schlüssel |
PBMGBJOZIMMEAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)F)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13606810.png)
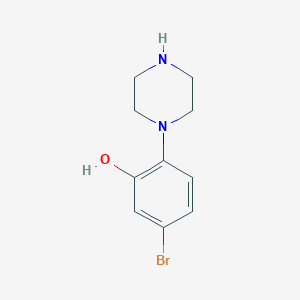
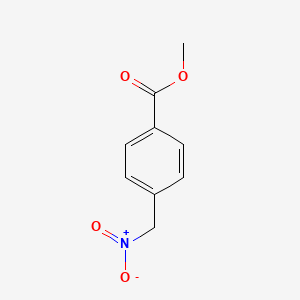
![7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride](/img/structure/B13606828.png)

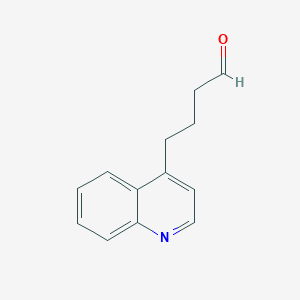
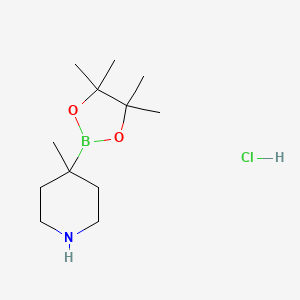
![3,3,3-Trifluoro-2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13606847.png)
